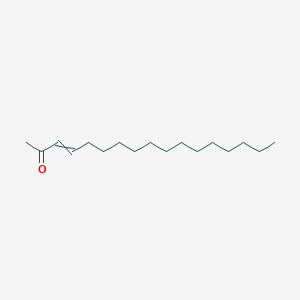
Heptadec-3-EN-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadec-3-en-2-one is an organic compound with the molecular formula C17H32O It is a ketone with a double bond located at the third carbon atom in the heptadecane chain This compound is known for its distinctive odor and is often used in the fragrance industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Heptadec-3-en-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of heptanal with acetone, followed by dehydration to form the desired enone. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the enone.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of heptadec-3-yn-2-one. This process involves the use of a palladium catalyst and hydrogen gas under high pressure and temperature. The resulting product is then purified through distillation to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Heptadec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptadec-3-enoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with hydrogen gas in the presence of a palladium catalyst yields heptadecane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Heptadec-3-enoic acid.
Reduction: Heptadecane.
Substitution: Various substituted this compound derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its role in pheromone signaling in insects.
Medicine: Explored for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the fragrance industry for its distinctive odor and as a flavoring agent in food products.
Mécanisme D'action
The mechanism of action of heptadec-3-en-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to interact with olfactory receptors, leading to the perception of its odor. In antimicrobial applications, it may disrupt the cell membrane of microorganisms, leading to cell death. The exact molecular targets and pathways involved in its anti-inflammatory effects are still under investigation.
Comparaison Avec Des Composés Similaires
Heptadec-3-en-2-one can be compared with other similar compounds such as:
Heptadecane: A saturated hydrocarbon with no double bonds.
Heptadec-3-yn-2-one: An alkyne with a triple bond at the third carbon atom.
Heptadec-3-enoic acid: An unsaturated carboxylic acid with a double bond at the third carbon atom.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
875247-07-7 |
|---|---|
Formule moléculaire |
C17H32O |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
heptadec-3-en-2-one |
InChI |
InChI=1S/C17H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18/h15-16H,3-14H2,1-2H3 |
Clé InChI |
QABMZKHISPGULD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC=CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxy-4-{5-[(pyrrolidin-1-yl)methyl]thiophen-2-yl}isoquinolin-1(2H)-one](/img/structure/B12588531.png)
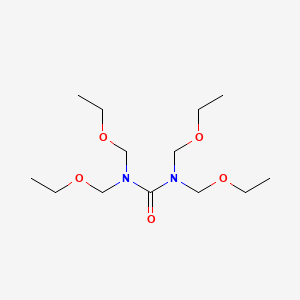
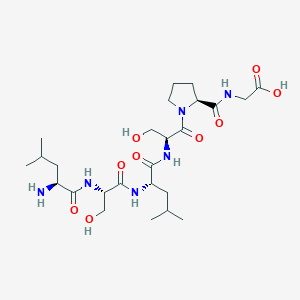
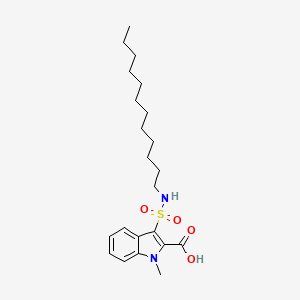
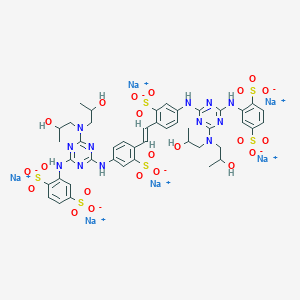
![Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]-](/img/structure/B12588566.png)
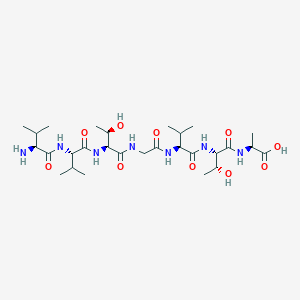
![2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate](/img/structure/B12588582.png)

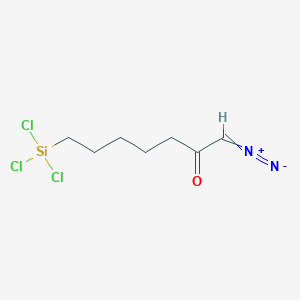

![4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate](/img/structure/B12588608.png)
![2,2'-(But-2-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12588613.png)
![4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid](/img/structure/B12588616.png)
